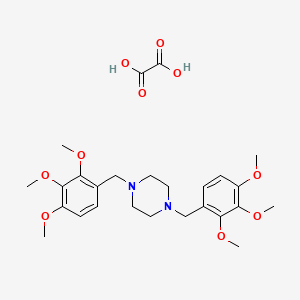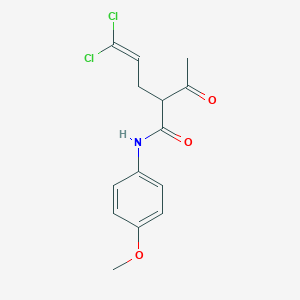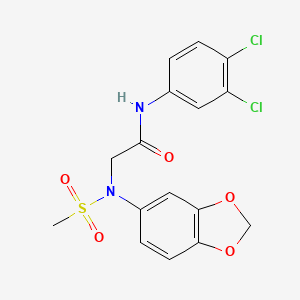![molecular formula C20H31NO6 B4974710 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate, also known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA-OX belongs to the class of piperidine compounds and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, such as the regulation of ion channels, calcium signaling, and neurotransmitter release. 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been shown to increase the activity of the sigma-1 receptor, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate can modulate the activity of various ion channels, such as the voltage-gated sodium channels and the NMDA receptors. 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine. In vivo studies have shown that 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate can reduce pain and inflammation, as well as improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate in lab experiments include its potential applications in various fields, its analgesic and anti-inflammatory properties, and its ability to modulate the activity of the sigma-1 receptor. However, the limitations of using 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate include its potential toxicity, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate. One direction is the development of new pain medications based on the analgesic and anti-inflammatory properties of 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate. Another direction is the study of 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate and its potential toxicity.
Synthesis Methods
1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate can be synthesized using different methods, such as the reaction of 3,5-dimethylphenol with ethylene oxide, followed by the reaction with 4-methylpiperidine and oxalic acid. Another method involves the reaction of 3,5-dimethylphenol with ethylene oxide, followed by the reaction with 4-methylpiperidine and oxalic acid dihydrate. The synthesis of 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been studied for its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience. 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15-4-6-19(7-5-15)8-9-20-10-11-21-18-13-16(2)12-17(3)14-18;3-1(4)2(5)6/h12-15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWBDUKHSNUSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC(=CC(=C2)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)



![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)